

Application Note: Z-160 as a Modulator in FLIPR-Based Calcium Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-160

Cat. No.: B1679991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorometric Imaging Plate Reader (FLIPR) system is a well-established high-throughput screening platform for monitoring intracellular calcium ($[Ca^{2+}]$) dynamics. This technology is pivotal in drug discovery for identifying and characterizing compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.^{[1][2]} **Z-160**, also known as NP118809, is a small molecule inhibitor of N-type (CaV2.2) calcium channels, which are validated targets for the treatment of chronic pain.^{[3][4]} This application note provides a detailed protocol for utilizing the FLIPR system to assess the inhibitory activity of **Z-160** on N-type calcium channels expressed in a suitable cell line.

Principle of the Assay

FLIPR-based calcium assays utilize fluorescent indicators that emit a signal upon binding to free intracellular calcium.^[5] Cells expressing the target of interest (e.g., N-type calcium channels) are loaded with a calcium-sensitive dye. Upon stimulation that opens the calcium channels, there is an influx of extracellular Ca^{2+} or release from intracellular stores, leading to an increase in fluorescence. When an inhibitor like **Z-160** is present, it blocks the channel, thereby attenuating or preventing the fluorescence increase. The FLIPR instrument detects these changes in fluorescence in real-time, allowing for the quantification of channel inhibition.

Materials and Equipment

Materials

- Cell Line: SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or a recombinant cell line overexpressing human CaV2.2 channels.
- Compound: **Z-160** hydrochloride (CAS: 41332-36-9)[[6](#)][[7](#)]
- FLIPR Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent) is recommended for its high signal window.[[8](#)]
- Cell Culture Medium: As recommended for the specific cell line.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[[9](#)][[10](#)]
- Depolarizing Agent: Potassium Chloride (KCl) solution.
- Microplates: Black-walled, clear-bottom 96-well or 384-well microplates.[[10](#)]
- Reagent and Compound Plates: Appropriate microplates for preparing reagents and compound dilutions.

Equipment

- FLIPR Tetra® or FLIPR Penta® System: (Molecular Devices)[[11](#)]
- Cell Culture Incubator: 37°C, 5% CO₂.
- Laminar Flow Hood
- Plate Centrifuge (for non-adherent cells, if applicable)
- Multichannel Pipettes or Automated Liquid Handler

Experimental Protocols

Cell Culture and Plating

- Culture cells according to standard protocols for the chosen cell line.
- On the day before the assay, harvest the cells and determine the cell density.
- Seed the cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment. A typical seeding density for SH-SY5Y cells is 50,000 cells per well in a 96-well plate.
- Incubate the plates overnight at 37°C with 5% CO₂.^[9]

Preparation of Reagents and Compounds

- Assay Buffer: Prepare 1X HBSS with 20 mM HEPES, pH 7.4.
- Dye Loading Solution: On the day of the assay, prepare the FLIPR Calcium 6 dye loading solution according to the manufacturer's instructions.^{[8][10]} Typically, this involves dissolving a vial of the dye component in the provided assay buffer.
- **Z-160** Compound Plate: Prepare a serial dilution of **Z-160** in the assay buffer at concentrations 5-fold higher than the final desired concentrations. This allows for a 1:5 dilution upon addition to the cell plate.
- KCl Stimulus Solution: Prepare a KCl solution in assay buffer at a concentration that, when added to the wells, will result in a final concentration sufficient to depolarize the cells and open voltage-gated calcium channels (e.g., a final concentration of 90 mM KCl).

Dye Loading

- Remove the cell culture medium from the cell plates.
- Add an equal volume of the prepared dye loading solution to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plate for 1-2 hours at 37°C, protected from light.^[8] Some protocols may recommend a subsequent 30-minute incubation at room temperature.

FLIPR Assay Protocol (Inhibitor/Antagonist Mode)

- Set up the FLIPR instrument with the appropriate excitation (470-495 nm) and emission (515-575 nm) filters for the Calcium 6 dye.[9]
- Place the cell plate and the **Z-160** compound plate into the FLIPR instrument.
- Initiate the read sequence:
 - Establish a baseline fluorescence reading for approximately 10-20 seconds.
 - The instrument will automatically add a specific volume (e.g., 25 µL) of the **Z-160** dilutions (or vehicle control) from the compound plate to the cell plate.
 - Continue recording the fluorescence for a pre-determined incubation period (e.g., 3-5 minutes) to monitor any immediate effects of the compound and to allow for binding.
 - The instrument will then add the KCl stimulus solution (e.g., 30 µL) to all wells to induce channel opening.
 - Record the subsequent change in fluorescence for 1-3 minutes to capture the peak calcium response.[12]

Data Presentation and Analysis

The data generated from the FLIPR instrument will be a kinetic trace of fluorescence intensity over time for each well. The inhibitory effect of **Z-160** is quantified by measuring the reduction in the peak fluorescence response after KCl stimulation in the presence of the compound compared to the vehicle control.

Data Analysis

- Response Calculation: For each well, calculate the maximum change in fluorescence (Peak - Baseline).
- Normalization: Normalize the data to the controls on the same plate:
 - Set the average response of the vehicle control (e.g., DMSO) plus KCl as 100% activity (or 0% inhibition).

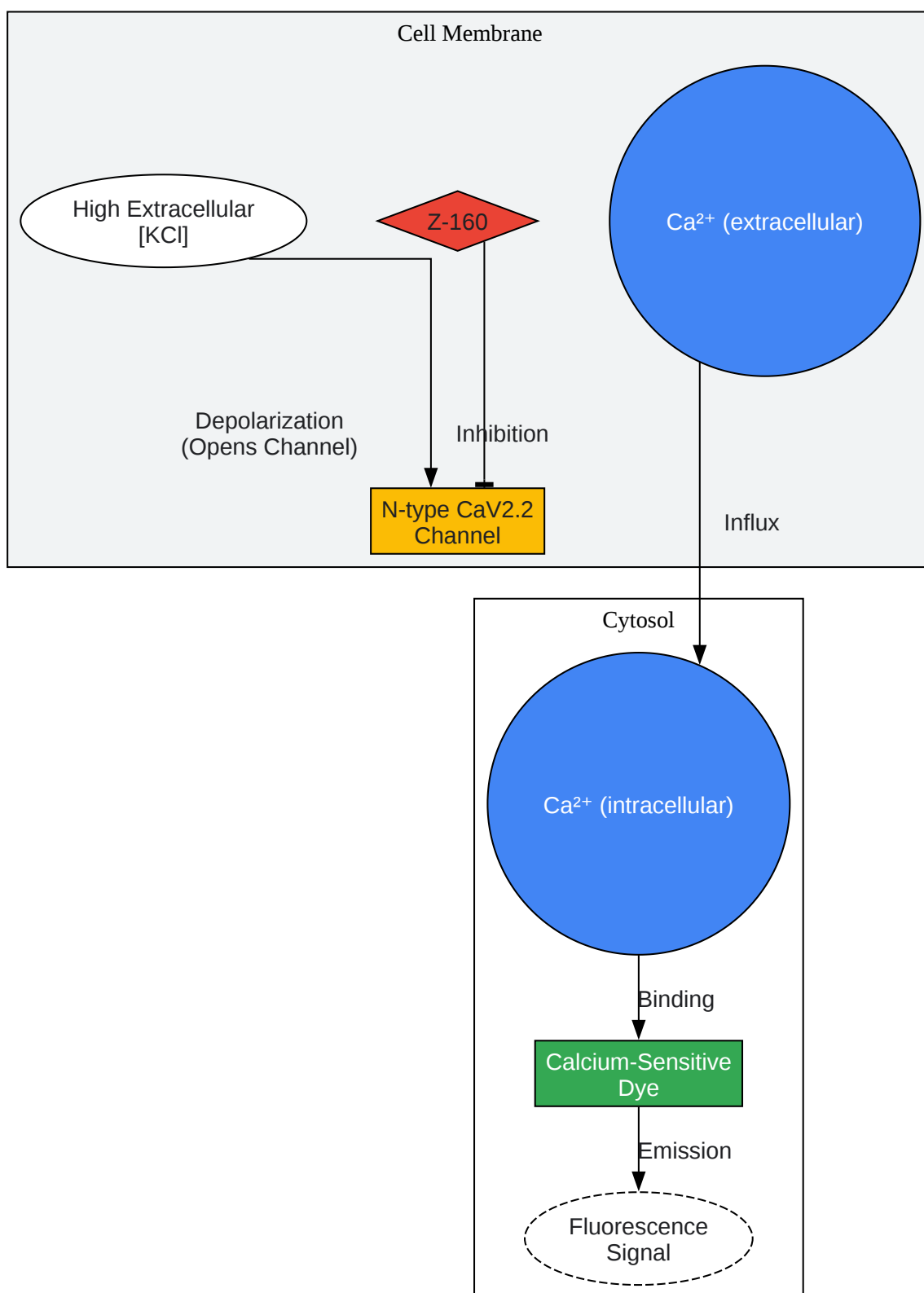
- Set the average response of a baseline control (no KCl addition) as 0% activity (or 100% inhibition).
- IC50 Curve: Plot the percent inhibition against the logarithm of the **Z-160** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of **Z-160** that causes 50% inhibition of the calcium response).

Quantitative Data Summary

Parameter	Typical Value	Description
Cell Seeding Density	50,000 cells/well	For a 96-well plate; should be optimized for the cell line.
Dye Loading Time	1-2 hours	At 37°C, as per kit instructions. [8]
Z-160 Incubation Time	3-5 minutes	Pre-incubation before stimulation.
KCl Final Concentration	90 mM	To induce membrane depolarization.
FLIPR Read Time	3-5 minutes	Total time capturing baseline, compound addition, and stimulation.
Z' Factor	> 0.5	A measure of assay quality and robustness. [13]

Visualizations

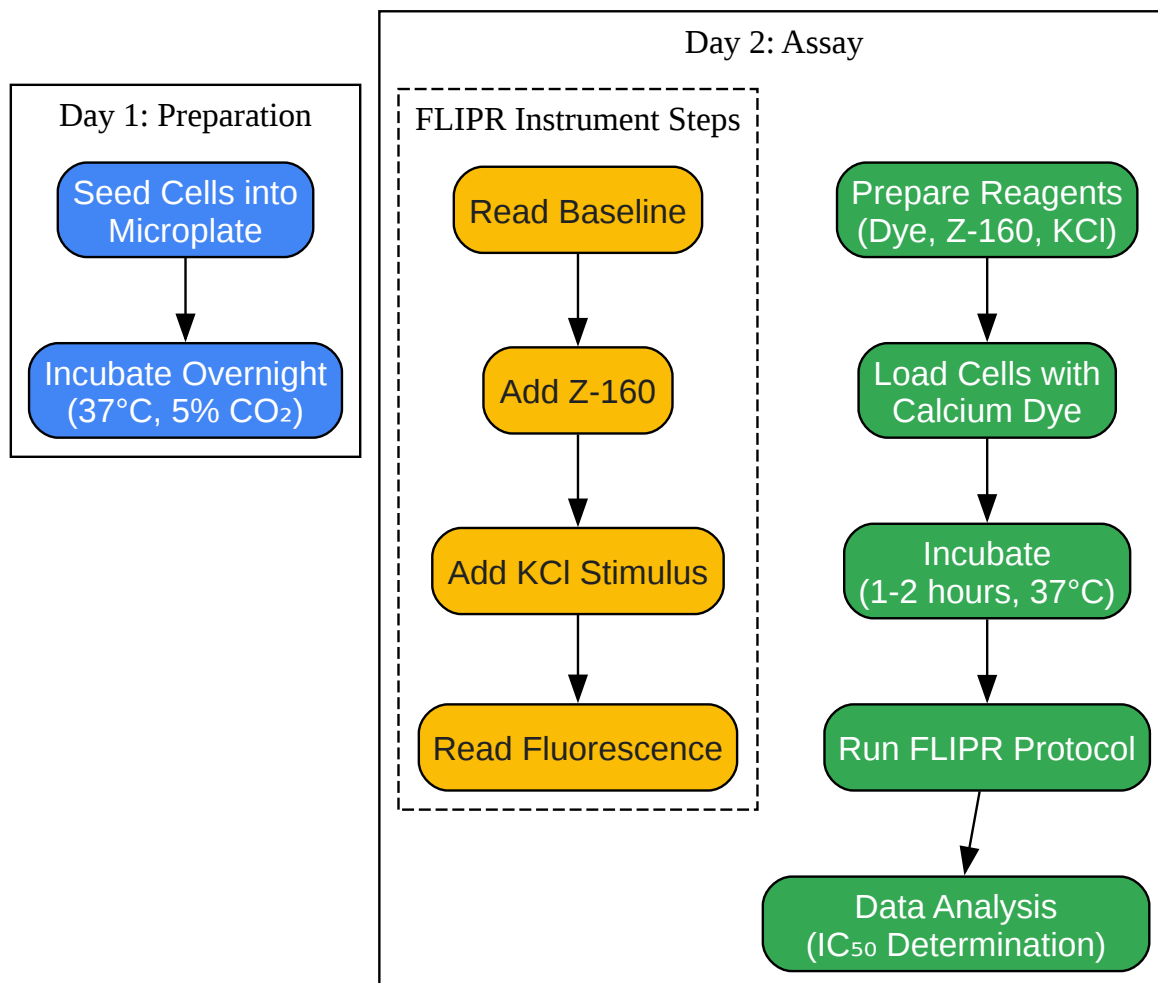
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Z-160** inhibiting KCl-induced calcium influx.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **Z-160** FLIPR calcium assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Z-160 hydrochloride | C32H33ClN2O | CID 119057587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3 [protocols.io]
- 11. FLIPR Penta Cellular Screening System | Molecular Devices [moleculardevices.com]
- 12. protocols.io [protocols.io]
- 13. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Note: Z-160 as a Modulator in FLIPR-Based Calcium Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679991#z-160-protocol-for-flipr-based-calcium-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com